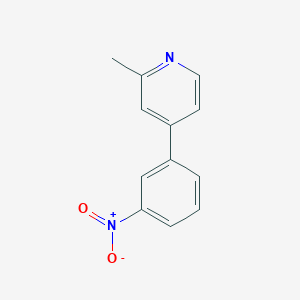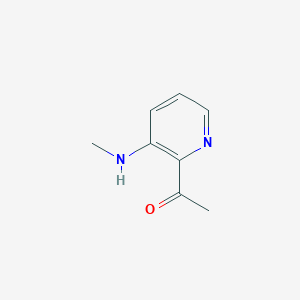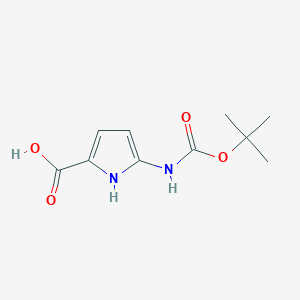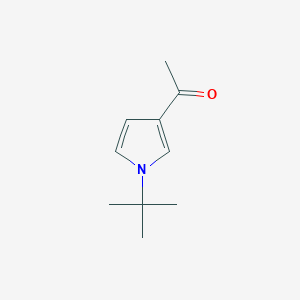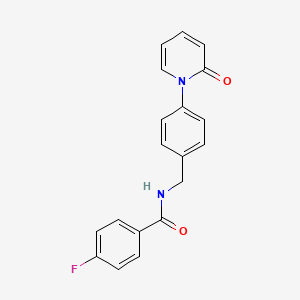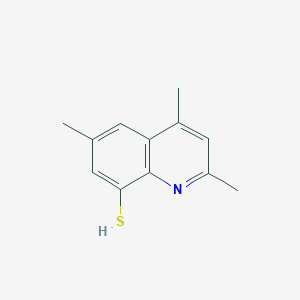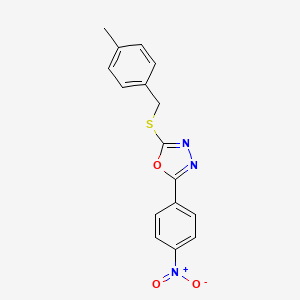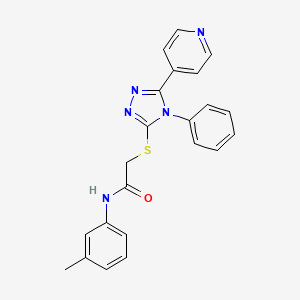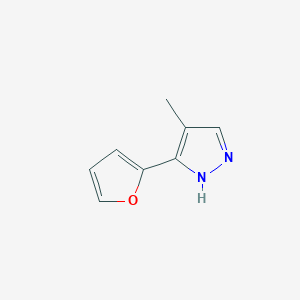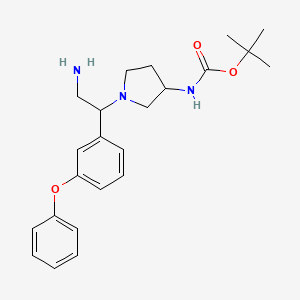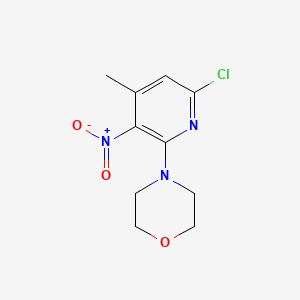
4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-4-méthyl-3-nitropyridin-2-yl)morpholine est un composé chimique appartenant à la classe des nitropyridines. Il se caractérise par la présence d’un cycle morpholine lié à un cycle pyridine chloré et nitré.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(6-Chloro-4-méthyl-3-nitropyridin-2-yl)morpholine implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Nitration de la 4-méthylpyridine : Le matériau de départ, la 4-méthylpyridine, est nitré à l’aide d’un mélange d’acide nitrique et d’acide sulfurique pour introduire le groupe nitro en position 3.
Chloration : Le produit nitré est ensuite chloré à l’aide de chlorure de thionyle ou de pentachlorure de phosphore pour introduire l’atome de chlore en position 6.
Substitution par la morpholine : La dernière étape consiste à remplacer l’atome de chlore par un cycle morpholine. .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
4-(6-Chloro-4-méthyl-3-nitropyridin-2-yl)morpholine peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : L’atome de chlore peut être remplacé par d’autres nucléophiles tels que les amines ou les thiols.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur ou d’hydrure métallique.
Oxydation : Le groupe méthyle peut être oxydé en acide carboxylique à l’aide d’oxydants puissants tels que le permanganate de potassium
Réactifs et conditions courants
Substitution nucléophile : Morpholine, hydrure de sodium, carbonate de potassium.
Réduction : Hydrogène gazeux, palladium sur carbone, borohydrure de sodium.
Oxydation : Permanganate de potassium, trioxyde de chrome.
Principaux produits formés
Dérivés aminés : Formés par la réduction du groupe nitro.
Dérivés d’acides carboxyliques : Formés par l’oxydation du groupe méthyle.
Morpholine substituée : Formée par des réactions de substitution nucléophile
4. Applications de recherche scientifique
4-(6-Chloro-4-méthyl-3-nitropyridin-2-yl)morpholine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément de base pour la synthèse d’agents pharmaceutiques potentiels, en particulier ceux qui ciblent les protéines kinases et d’autres enzymes.
Science des matériaux : La structure unique du composé le rend utile dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Recherche biologique : Elle est utilisée dans l’étude des voies et des mécanismes biologiques, en particulier ceux impliquant des dérivés de nitropyridine.
Applications De Recherche Scientifique
4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting protein kinases and other enzymes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving nitropyridine derivatives.
Mécanisme D'action
Le mécanisme d’action de 4-(6-Chloro-4-méthyl-3-nitropyridin-2-yl)morpholine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en chimie médicinale, il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs en se liant à leurs sites actifs. Les groupes nitro et chloro jouent un rôle crucial dans son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-méthyl-1H-pyrazol-4-yl)isoquinoléin-3-amine : Un autre dérivé de nitropyridine présentant des caractéristiques structurelles similaires.
2-Chloro-N-(2-chloro-4-méthylpyridin-3-yl)nicotinamide : Un composé présentant un noyau pyridine similaire, mais des substituants différents.
Unicité
4-(6-Chloro-4-méthyl-3-nitropyridin-2-yl)morpholine est unique en raison de sa combinaison d’un cycle morpholine avec un cycle pyridine chloré et nitré. Cette structure unique confère des propriétés chimiques et biologiques spécifiques que l’on ne trouve pas dans d’autres composés similaires .
Propriétés
Formule moléculaire |
C10H12ClN3O3 |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
4-(6-chloro-4-methyl-3-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H12ClN3O3/c1-7-6-8(11)12-10(9(7)14(15)16)13-2-4-17-5-3-13/h6H,2-5H2,1H3 |
Clé InChI |
XELZEKNBMZWNDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
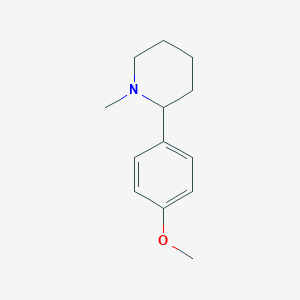
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)
